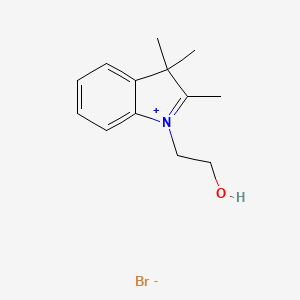

7-羟基-4-苯基-3,4-二氢萘-1(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

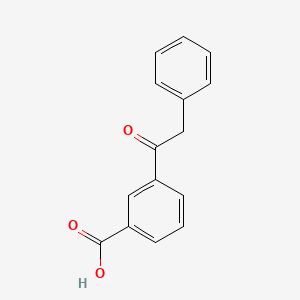

7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one is a chemical compound that is structurally related to naphthalene derivatives. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis methods, which can be informative for understanding the synthesis and properties of 7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one.

Synthesis Analysis

The synthesis of related compounds, such as (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, involves a multi-step process starting from 7-methoxy tetralone. This process includes a Wittig olefination and Sharpless asymmetric dihydroxylation, followed by platinum-catalyzed oxidation . Although the target compound is not identical, the methods described could potentially be adapted for the synthesis of 7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 1,4-dihydronaphthalenes, which are closely related to the compound of interest, can be synthesized using platinum-catalyzed intramolecular hydroarylation . This method allows for the introduction of various functional groups, which could be relevant for the synthesis of 7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one, suggesting that the compound may have a complex structure amenable to modifications.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds indicate that platinum-catalyzed reactions are crucial for the formation of the naphthalene core . These reactions are highly selective and can be used to introduce different substituents onto the naphthalene framework. This information could be extrapolated to the synthesis of 7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one, where similar catalytic conditions might be employed to construct the phenyl and hydroxy substituents.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of 7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one, the properties of similar compounds can be inferred. For instance, the presence of hydroxy groups typically affects the solubility and potential for hydrogen bonding . The phenyl group may contribute to the compound's aromaticity and stability. The dihydronaphthalene core is likely to impact the compound's reactivity and electronic properties, which could be explored through experimental studies.

科学研究应用

化学合成和表征

7-羟基-4-苯基-3,4-二氢萘-1(2H)-酮已参与各种化学合成过程。例如,其外消旋体和光学异构体已通过光旋转色散(ORD)光谱法合成并研究。这些化合物已进一步衍生用于特定应用,例如用于对羊进行抗三叶草病免疫(Loder et al., 1978)。

生物活性评价

该化合物及其衍生物已被评估其各种生物活性。例如,已合成并测试了唑类取代的3,4-二氢萘烯作为17α-羟化酶-C17,20-裂解酶的非甾体抑制剂,这是一种参与类固醇合成的酶(Zhuang & Hartmann, 1999)。此外,该化合物的席夫碱衍生物已合成并表征,显示出显著的抗菌和抗增殖活性(Osowole, 2012)。

化学结构分析

研究还集中在该化合物的化学结构及其修饰上。例如,已对碱催化的双环δ-羟基-αβ-烯酮的重排进行研究,包括7-羟基-4-苯基-3,4-二氢萘-1(2H)-酮的变体,以了解反应机制和结构变化(Ramani et al., 1972)。

细胞保护效应

在更生物学的背景下,从植物中分离出该化合物的某些衍生物,并研究其对肝细胞氧化损伤的细胞保护效应。这些研究为这些化合物的潜在治疗应用提供了见解(Kil et al., 2018)。

合成应用

该化合物还被用于合成新颖的化学结构。例如,它已用于迈克尔缩合反应,用于有针对性地合成O-杂环混合系统,突显了它在有机合成中的多功能性(Kanevskaya et al., 2022)。

安全和危害

This involves studying the compound’s toxicity, environmental impact, handling precautions, etc.

未来方向

This involves discussing potential future research directions, such as new synthetic methods, applications, etc.

属性

IUPAC Name |

7-hydroxy-4-phenyl-3,4-dihydro-2H-naphthalen-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c17-12-6-7-14-13(11-4-2-1-3-5-11)8-9-16(18)15(14)10-12/h1-7,10,13,17H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHCACIVDBWLHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C1C3=CC=CC=C3)C=CC(=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70387799 |

Source

|

| Record name | 7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one | |

CAS RN |

432538-73-3 |

Source

|

| Record name | 7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

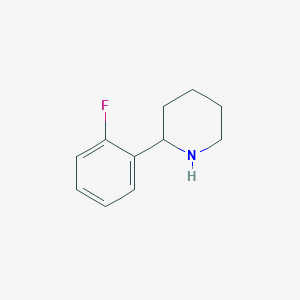

![3-methyl-N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]benzamide](/img/structure/B1334853.png)